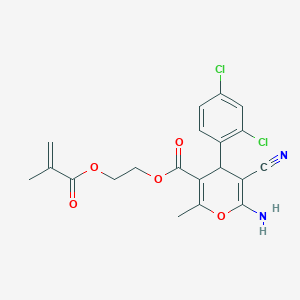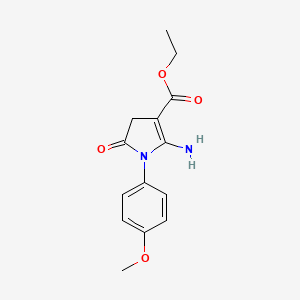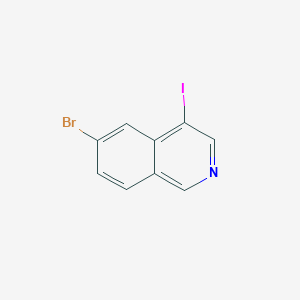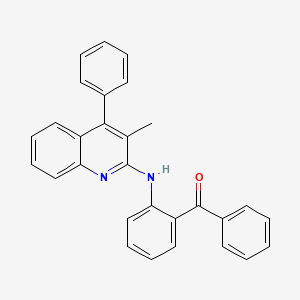
D-Biotinol
Vue d'ensemble
Description
D-Biotinol is a nutritional supplement for Lactobacillus arabinosus, L. casei, or Saccharomyces cerevisiae . It replaces D-biotin in saving egg white induced biotin deficiency in rats . D-Biotinol is orally active and is converted to biotin by rats .
Synthesis Analysis
An improved synthesis of biotinol-5’-AMP, an acyl-AMP mimic of the natural reaction intermediate of biotin protein ligase (BPL), has been reported . This compound was shown to be a pan inhibitor of BPLs from a series of clinically important bacteria .
Molecular Structure Analysis
The chemical structure of the biotin molecule is composed of two rings to which a valeric acid moiety is attached as a side chain . The D-biotin isomer is the only stereoisomer that is biologically active .
Chemical Reactions Analysis
D-Biotinol is involved in several chemical reactions. For instance, it enhances the expression of hair-related keratins in hair follicle keratinocytes, as well as the expression of hair growth-promoting genes in dermal papilla cells .
Physical And Chemical Properties Analysis
The water solubility of D-Biotinol is 20-fold greater than free biotin . It exhibits a particle size range of 2–30 μm with D-Biotin content of 50% (w/w) .
Applications De Recherche Scientifique
D-Biotinol Efficacy in Animal Nutrition and Human Metabolism D-Biotinol does not replace d-biotin for the nutrition of various microorganisms (like L. arabinosus, L. casei, or S. cerevisiae). However, it is as effective as d-biotin in curing egg white-induced biotin deficiency in rats. In both rats and humans, biotinol is efficiently converted to biotin, as indicated by urinary excretion comparisons after oral or intramuscular administration (Drekter et al., 1951).
Application in Antibacterial Discovery An improved synthesis of biotinol-5'-AMP, a mimic of the natural reaction intermediate of biotin protein ligase (BPL), shows that it is a pan inhibitor of BPLs in clinically important bacteria, such as Staphylococcus aureus and Mycobacterium tuberculosis. Biotinol-5'-AMP exhibits antibacterial activity against clinical isolates of these bacteria while being non-cytotoxic to human HepG2 cells (Tieu et al., 2015).
Machine Learning in Diabetes Research While not directly related to D-Biotinol, the application of machine learning and data mining methods in biosciences, including in diabetes research, can be crucial for understanding complex metabolic processes and identifying potential applications of compounds like D-Biotinol in managing diabetic complications (Kavakiotis et al., 2017).
Biomarkers in Diabetic Retinopathy Research into biomarkers for diabetic retinopathy, a complication of diabetes, often involves understanding metabolic pathways and the impact of various compounds, potentially including D-Biotinol, on these pathways. Identifying such biomarkers can facilitate early disease detection and monitoring the effectiveness of treatments, including those involving D-Biotinol (Simó-Servat et al., 2016).
Scientometric Analysis in Diabetic Retinopathy Research Comprehensive analysis of scientific production in diabetic retinopathy, including the exploration of new hypotheses and treatment methods, could provide insights into the potential role of D-Biotinol in this field. The focus on epidemiologic and translational research highlights the importance of understanding the biochemical basis of diseases for developing effective treatments (Ramin et al., 2015).
Mécanisme D'action
Orientations Futures
There is a desperate need for novel antibiotic classes to combat the rise of drug resistant pathogenic bacteria. Inhibitors of the essential metabolic enzyme biotin protein ligase (BPL) represent a promising drug target for new antibacterials . A novel form of encapsulated biotin, WS Biotin, was developed in order to improve the water solubility of free biotin and was found to be effective for cosmetic use in both hair and skin applications .
Propriétés
IUPAC Name |
(3aS,4S,6aR)-4-(5-hydroxypentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2S/c13-5-3-1-2-4-8-9-7(6-15-8)11-10(14)12-9/h7-9,13H,1-6H2,(H2,11,12,14)/t7-,8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIKRHKHRAAZIO-CIUDSAMLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCCO)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCCO)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Biotinol | |
CAS RN |
53906-36-8 | |
| Record name | Biotinol, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053906368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BIOTINOL, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2GT586J33 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,4-difluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2648198.png)



![N-benzyl-2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2648206.png)



![methyl 4-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)benzoate](/img/structure/B2648212.png)


![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(6-(trifluoromethyl)nicotinoyl)piperazin-1-yl)methanone](/img/structure/B2648215.png)

